molecular formula C16H18Cl4O4 B155421 Dibutyl tetrachlorophthalate CAS No. 3015-66-5

Dibutyl tetrachlorophthalate

Cat. No. B155421
CAS RN: 3015-66-5
M. Wt: 416.1 g/mol
InChI Key: CZYWSKLOYGOGRT-UHFFFAOYSA-N
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Description

Synthesis Analysis

While the provided papers do not discuss the synthesis of dibutyl tetrachlorophthalate specifically, they do provide insight into related synthetic methods. For example, the synthesis of biscoumarin and dihydropyrano[c]chromene derivatives using tetrabutylammonium bromide as a catalyst is mentioned . This suggests that similar quaternary ammonium salts could potentially be used as catalysts in the synthesis of dibutyl tetrachlorophthalate, facilitating the reaction under mild and eco-friendly conditions.

Molecular Structure Analysis

The molecular structure of dibutyl tetrachlorophthalate would consist of a phthalate core with two butyl groups esterified to the carboxylic acid functionalities and four chlorine atoms substituted on the aromatic ring. Although the papers do not discuss this molecule, they do mention structural analysis techniques such as X-ray structure analysis, which could be used to determine the precise molecular geometry of dibutyl tetrachlorophthalate .

Chemical Reactions Analysis

The papers provided do not directly address the chemical reactions of dibutyl tetrachlorophthalate. However, phthalate esters are known to undergo hydrolysis, releasing the alcohol and phthalic acid. The kinetics of related reactions, such as the transesterification of dimethyl terephthalate with 1,4-butanediol catalyzed by tetrabutyl titanate, are discussed, which could provide insights into the reactivity and stability of dibutyl tetrachlorophthalate under various conditions .

Physical and Chemical Properties Analysis

Scientific Research Applications

1. Chromatographic Applications

Dibutyl tetrachlorophthalate has been found to be effective in chromatographic applications. Specifically, its derivative, Di-n-nonyl tetrachlorophthalate, is used as a selective stationary phase for the separation of aromatic compounds in gas-liquid chromatography. It acts as a weak electron acceptor, facilitating charge-transfer associations critical for retaining aromatic donors (Cooper, Crowne, & Farrell, 1967).

2. Chemical Sensors and Electrodes

Dibutyl tetrachlorophthalate, in its variant forms, is used in the fabrication of chemical sensors and electrodes. It has been utilized in PVC-based membranes for selective sensors in detecting ions like Ni2+ (Singh & Bhatnagar, 2003), and for constructing electrochemical sensors (Gupta et al., 2007). These applications demonstrate its utility in detecting and measuring specific chemical substances.

3. Environmental Monitoring

Research also shows the application of dibutyl tetrachlorophthalate in environmental monitoring, specifically in developing assays for detecting its presence in environmental samples. A novel competitive fluorescence immunoassay has been developed for this purpose, highlighting its sensitivity and specificity in environmental analysis (Zhang, Wang, & Zhuang, 2006).

4. Analytical Chemistry

Further, dibutyl tetrachlorophthalate is used in analytical chemistry, particularly in ion-selective electrodes for substance determination. It has been incorporated in PVC membranes with solid contact for determining substances like ketoprofen (Lenik, 2012).

5. Encapsulation Processes

The encapsulation of dibutylphthalate by interfacial polycondensation was studied, highlighting its potential application in the creation of microcapsules (Janssen & Nijenhuis, 1992).

6. Toxicology and Environmental Safety

Dibutyl tetrachlorophthalate is also studied in the context of toxicology and environmental safety. Research includes studies on its effects on somatic cells in laboratory mice (Dobrzyńska et al., 2010) and its presence in daycare centers, emphasizing the need for monitoring and regulation (Fromme et al., 2015).

Safety And Hazards

Dibutyl tetrachlorophthalate is a chemical compound that should be handled with care. Users are advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Future Directions

The future directions for research on Dibutyl tetrachlorophthalate could include further studies on its effects on human health and the environment, as well as the development of more efficient and effective technologies for its removal from the environment .

properties

IUPAC Name

dibutyl 3,4,5,6-tetrachlorobenzene-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18Cl4O4/c1-3-5-7-23-15(21)9-10(16(22)24-8-6-4-2)12(18)14(20)13(19)11(9)17/h3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZYWSKLOYGOGRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)C(=O)OCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18Cl4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3062788
Record name Dibutyl tetrachlorophthalate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

416.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dibutyl tetrachlorophthalate

CAS RN

3015-66-5
Record name 1,2-Dibutyl 3,4,5,6-tetrachloro-1,2-benzenedicarboxylate
Source CAS Common Chemistry
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Record name Dibutyl tetrachlorophthalate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Benzenedicarboxylic acid, 3,4,5,6-tetrachloro-, 1,2-dibutyl ester
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Record name Dibutyl tetrachlorophthalate
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Record name Dibutyl tetrachlorophthalate
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Record name DIBUTYL TETRACHLOROPHTHALATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
93
Citations
YV Vsevolozhskaya, OY Morozova… - Petroleum Chemistry …, 1965 - Elsevier
… On using dibutyl tetrachlorophthalate for the separation of mixtures of hydrocarbons, we discovered new selective properties of this phase which make it extremely valuable for the …
Number of citations: 3 www.sciencedirect.com
G Guiochon, C Eon, C Pommier - The Journal of Physical …, 1971 - ACS Publications
… To check the validity of the equations derived, an experimental study of the electron donor-acceptor interactions between dibutyl tetrachlorophthalate and volatile derivatives of furan, …
Number of citations: 56 pubs.acs.org
ES Perry, WH Weber - Journal of the American Chemical Society, 1949 - ACS Publications
… The dibutyl tetrachlorophthalate was … water-white with the exception of the dibutyl tetrachlorophthalate. Its … atoms in lowering the vapor pressure of dibutyl tetrachlorophthalate over …
Number of citations: 78 pubs.acs.org
MJ Hackathorn, MJ Brock - Journal of Polymer Science Part B …, 1970 - Wiley Online Library
… The dibutyl tetrachlorophthalate column used in this study has separated dipentene (111) from diprene (IV) but not the two dimethylvinylcyclohexene dimers (I and 11). However, we …
Number of citations: 28 onlinelibrary.wiley.com
SR Wilson, P D'Amour, DD Biesboer… - … of Chromatography A, 1984 - Elsevier
… ID copper packed with 20% dibutyl tetrachlorophthalate (DBTCP) on Chromosorb P (60-80 mesh). The temperature was held isothermally at 50C. Detector and injection port were held …
Number of citations: 3 www.sciencedirect.com
PB Dervan, T Uyehara - Journal of the American Chemical …, 1976 - ACS Publications
… dibutyl tetrachlorophthalate; flame ionization detector. Chamber pyrolysis (30 s at 306 ą 2, est pressure >25 mm). c Chamber pyrolysis (5 s at 439 ą 2, est pressure >31 mm). …
Number of citations: 35 pubs.acs.org
RV Golovnya, DN Grigor'eva, IL Zhuravleva - Bulletin of the Academy of …, 1981 - Springer
Conclusions 1. We have assessed the correlational and extrapolation possibilities of six equations, used in the literature to describe the dependence of corrected retainable volumes …
Number of citations: 4 link.springer.com
WO McReynoldS - academic.oup.com
This book is a compilation of retention data of solutes on eighty commanly used gas chromatographic liquid phases. The liquid phases studied include the Apiezon greases. r, L, M, and …
Number of citations: 0 academic.oup.com
JJ Gajewski, CN Shih - The Journal of Organic Chemistry, 1972 - ACS Publications
… Preparative vpc on dibutyl tetrachlorophthalate (DBTCP) allowed … Varían Aerograph A90P-3 and Series 1220-2 (capillary) instruments using dibutyl tetrachlorophthalate (DBTCP) as …
Number of citations: 27 pubs.acs.org
JFK Huber, G Reich - Journal of Chromatography A, 1984 - Elsevier
The classification of stationary phases in gas—liquid chromatography and the quantitation of their retention characteristics, which is generally described as ‘polarity’, were investigated …
Number of citations: 31 www.sciencedirect.com

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